Citreamicin gamma

Description

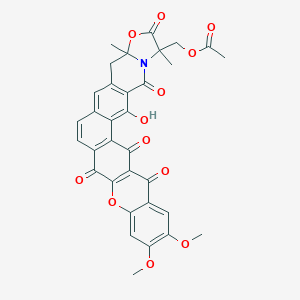

Structure

2D Structure

3D Structure

Properties

CAS No. |

128999-31-5 |

|---|---|

Molecular Formula |

C33H25NO12 |

Molecular Weight |

627.5 g/mol |

IUPAC Name |

(3-hydroxy-23,24-dimethoxy-7,10-dimethyl-5,8,18,27,29-pentaoxo-9,20-dioxa-6-azaheptacyclo[15.12.0.02,14.04,12.06,10.019,28.021,26]nonacosa-1(17),2,4(12),13,15,19(28),21,23,25-nonaen-7-yl)methyl acetate |

InChI |

InChI=1S/C33H25NO12/c1-13(35)44-12-32(2)31(41)46-33(3)11-15-8-14-6-7-16-23(21(14)27(38)22(15)30(40)34(32)33)28(39)24-25(36)17-9-19(42-4)20(43-5)10-18(17)45-29(24)26(16)37/h6-10,38H,11-12H2,1-5H3 |

InChI Key |

KOCXADIQPPHRJW-UHFFFAOYSA-N |

SMILES |

CC(=O)OCC1(C(=O)OC2(N1C(=O)C3=C(C2)C=C4C=CC5=C(C4=C3O)C(=O)C6=C(C5=O)OC7=CC(=C(C=C7C6=O)OC)OC)C)C |

Canonical SMILES |

CC(=O)OCC1(C(=O)OC2(N1C(=O)C3=C(C2)C=C4C=CC5=C(C4=C3O)C(=O)C6=C(C5=O)OC7=CC(=C(C=C7C6=O)OC)OC)C)C |

Synonyms |

citreamicin gamma LL E19085 gamma LL-E19085gamma |

Origin of Product |

United States |

Microbial Origin and Biosynthesis of Citreamicin Gamma

Producer Microorganisms and Ecological Niches

The primary producers of citreamicins are found within the bacterial genera Micromonospora and Marinirhabdus. These microorganisms inhabit diverse ecological niches.

Citreamicins, including alpha, beta, gamma, zeta, and eta, were initially isolated from the fermentation broth of Micromonospora citrea NRRL 18351. scispace.comnih.govresearchgate.net These compounds were previously referred to as LL-E19085 antibiotics. nih.gov Another actinomycete strain, Marinirhabdus citrea, has also been identified as a producer of citreamicins alpha, beta, gamma, zeta, and eta. nih.govresearchgate.net Marinirhabdus citrea is a Gram-negative, rod-shaped bacterium isolated from seaweed. dsmz.de

Beyond Micromonospora citrea and Marinirhabdus citrea, other actinomycete strains have been explored for the production of citreamicin congeners and related polycyclic xanthones. For instance, two citreamicin congeners, neocitreamicins I and II, were isolated from a soil-derived Nocardia strain G0655. nih.gov Marine-derived actinomycetes, particularly species of Streptomyces, have also been a source of polycyclic xanthones with antibacterial activity, including citreamicins. researchgate.netnih.govresearchgate.net Streptomyces caelestis, isolated from the Red Sea, has been shown to produce xanthones, including citreamicin epsilon and theta. researchgate.netnih.govnih.gov This highlights the potential of diverse actinomycete strains from various ecological niches, including marine environments and soil, to produce citreamicin-like compounds. researchgate.netnih.govresearchgate.netmicrobiologysociety.org

Biosynthetic Pathway Elucidation

The biosynthesis of polycyclic xanthones like citreamicin gamma involves complex enzymatic machinery.

Polycyclic xanthones, including citreamicins, are a group of highly oxygenated aromatic polyketides. nih.govresearchgate.net Their polycyclic skeleton, including the characteristic xanthone (B1684191) unit, is assembled from a single polyacetate chain by a type II polyketide synthase (PKS). nih.gov The biosynthesis of citreamicin has been studied using isotopic labeling experiments with Micromonospora citrea cultures, demonstrating that the antibiotic is derived from a polyketide precursor. rsc.org This polyketide undergoes a unique rearrangement mechanism during xanthone biosynthesis. rsc.org

The genes responsible for the biosynthesis of secondary metabolites in bacteria, such as citreamicins, are often clustered together in the genome, forming biosynthetic gene clusters (BGCs). nih.govjmicrobiol.or.krmdpi.com Analysis of these gene clusters provides insights into the enzymatic machinery involved in the production of these compounds. jmicrobiol.or.kr

Genome-based analysis of Streptomyces caelestis Aw99c, a producer of citreamicin epsilon and theta, has led to the identification of a 48 kb citreamicin (cit) gene cluster. nih.gov This cluster contains 51 open reading frames (ORFs) encoding type II polyketide synthases and unique tailoring enzymes. nih.gov Analysis of biosynthetic gene clusters in various Streptomyces species has revealed a wide diversity of these clusters, with many showing low similarity to known BGCs, suggesting the potential for the discovery of novel secondary metabolites. nih.govmdpi.com While a core set of BGCs may be conserved within a species, there is also a significant number of strain-specific BGCs. mdpi.com Genome mining approaches in Streptomyces have been instrumental in identifying putative BGCs responsible for polyketide biosynthesis. jmicrobiol.or.krfrontiersin.orgnih.gov

Table 1: Producer Microorganisms of Citreamicins

| Microorganism | Citreamicin Variants Isolated | Source/Niche |

| Micromonospora citrea | Alpha, Beta, Gamma, Zeta, Eta | Fermentation broth |

| Marinirhabdus citrea | Alpha, Beta, Gamma, Zeta, Eta | Actinomycete strain |

| Nocardia strain G0655 | Neocitreamicins I and II | Soil |

| Streptomyces caelestis | Epsilon, Theta | Marine (Red Sea) |

| Streptomyces sp. CPCC 204980 | Cervinomycin derivatives B1-4, C1-4 | Soil |

| Streptomyces ginglanensis | Xanthone-derived metabolite | Mangrove |

Table 2: Characteristics of Citreamicin Biosynthetic Gene Cluster in Streptomyces caelestis Aw99c

| Feature | Detail |

| Size | 48 kb |

| Number of ORFs | 51 |

| Encoded Enzymes | Type II Polyketide Synthases, Tailoring Enzymes |

| Associated Compounds | Citreamicin epsilon, Citreamicin theta |

Genetic Basis of Biosynthesis: Gene Cluster Analysis

Role of Methylation Reactions in Citreamicin Biosynthesis

Methylation reactions play a role in the biosynthesis of citreamicins. Studies involving the citreamicin-producing organism Micromonospora citrea NRRL 189351 have investigated the effect of methylation inhibitors on citreamicin production. researchgate.netnih.gov Incubation of Micromonospora citrea in the presence of methylation inhibitors such as sinefungin (B1681681) or aminopterin (B17811) stimulated the biosynthesis of citreamicin zeta significantly, increasing its production approximately 20 to 200-fold above normal levels. researchgate.netnih.gov This suggests that methylation is involved in the metabolic pathway leading to different citreamicin components, and inhibiting specific methylation steps can shunt the biosynthesis towards certain end-products like citreamicin zeta. researchgate.netnih.gov Methionine, in its activated form S-adenosyl-L-methionine (SAM), is generally considered the source of methyl groups in secondary metabolism. researchgate.net

Strategies for Enhanced Production via Microbial Fermentation

Enhanced production of secondary metabolites like this compound through microbial fermentation often involves optimizing various parameters, including the fermentation medium, microbial strain, and genetic manipulation. nih.govmdpi.com

Fermentation Broth Extraction Methodologies

The recovery of citreamicins from fermentation broth is a crucial downstream processing step. For polycyclic xanthones from actinomycetes, fermentation broths are frequently extracted with organic solvents such as ethyl acetate (B1210297) to obtain crude extracts. nih.gov This solvent extraction method is a common approach for isolating active compounds from the complex fermentation mixture. acs.org Following extraction, further purification steps like countercurrent partition chromatography (CPC) and reversed-phase HPLC are employed to isolate and purify individual citreamicins. acs.org While specific details for this compound extraction are linked to general methods for this class of compounds, the principle involves separating the desired product from the microbial biomass and other broth components. nih.govacs.org

Microbial Strain Optimization for this compound Yield

Optimizing the microbial strain is a key strategy for enhancing the yield of fermentation products. nih.govmdpi.com This can involve screening for high-producing strains or improving existing ones. nih.gov While the initial isolation of citreamicins was from Micromonospora citrea, further strain optimization efforts could focus on selecting variants with naturally higher production levels of this compound or developing strategies to enhance its specific yield within the mixture of citreamicins produced. nih.govasm.orgresearchgate.netnih.gov Optimization of fermentation conditions, such as nutrient sources, temperature, and pH, in conjunction with strain selection, is also critical for maximizing metabolite production. nih.govmdpi.compakbs.org

Application of Genetic Engineering in Citreamicin Production

Genetic engineering offers powerful tools to enhance the production of secondary metabolites in microorganisms. ijair.orgjyoungpharm.orgyoutube.com By manipulating the genes involved in the biosynthesis pathway, it is possible to increase the yield of the target compound, reduce the production of by-products, or introduce pathways for novel compound synthesis. ijair.orgjyoungpharm.orgfao.org For citreamicin production, genetic engineering strategies could involve overexpression of genes encoding key enzymes in the this compound biosynthetic pathway, blocking competing pathways that divert precursors to other compounds, or modifying regulatory genes to upregulate production. mdpi.comfao.orgfrontiersin.org Although specific applications of genetic engineering directly on this compound production are not extensively detailed in the provided snippets, the general principles of applying recombinant DNA technology to enhance microbial production of valuable compounds are well-established. ijair.orgjyoungpharm.orgfao.org This includes identifying and isolating relevant genes, inserting them into suitable host organisms (like bacteria or yeast) using vectors, and optimizing the expression of these genes to achieve higher yields. jyoungpharm.orgfao.org

Advanced Structural Elucidation Methodologies of Citreamicin Gamma

Spectroscopic Techniques for Complete Structure Determination

Spectroscopic methods are foundational to the process of determining the structure of organic molecules. For Citreamicin gamma, NMR and MS play critical roles in establishing the molecular framework and identifying functional groups, while X-ray diffraction and ECD calculations provide crucial insights into the three-dimensional arrangement of atoms and absolute configuration. nih.govresearchgate.netnih.govmyscope.traininghmdb.ca

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework and identifying functional groups within a molecule. By analyzing the interaction of atomic nuclei with a magnetic field, NMR provides detailed information about the chemical environment of individual atoms. nih.govresearchgate.netnih.govhmdb.ca

One-dimensional (1D) NMR experiments, such as 1H NMR and 13C NMR, provide fundamental information about the types and numbers of hydrogen and carbon atoms, respectively, and their immediate electronic environments. The chemical shifts of signals in these spectra are indicative of the hybridization state and the presence of nearby electronegative atoms or functional groups. For citreamicins, 1H NMR spectra offer key information regarding aromatic and olefinic protons, oxygenated methylenes or methines, and exchangeable protons. nih.gov The 13C NMR spectra reveal signals corresponding to various carbon types, including aromatic, olefinic, and carbonyl carbons. nih.govacs.org

Two-dimensional (2D) NMR experiments are essential for establishing connectivity between atoms and determining relative stereochemistry. Techniques such as Correlation Spectroscopy (COSY), Nuclear Overhauser Effect Spectroscopy (NOESY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are routinely employed. acs.orgd-nb.info COSY reveals correlations between coupled protons, indicating adjacent hydrogen atoms. HSQC correlates protons with the carbons to which they are directly attached. HMBC provides information about longer-range couplings between protons and carbons (typically two or three bonds away), which is invaluable for piecing together the carbon skeleton and identifying quaternary carbons. NOESY experiments reveal spatial proximity between nuclei, which is crucial for determining relative stereochemistry and conformation.

For compounds structurally related to citreamicin eta, 1H NMR spectra showed signals for phenolic protons, aromatic protons, a methoxy (B1213986) group, quaternary methyl groups, and CH2 groups. acs.org The 13C NMR spectrum revealed signals characteristic of conjugated carbonyl groups, aromatic carbons attached to oxygen, and multiple aromatic rings. acs.org HMBC correlations were used to connect protons to carbons, helping to build the structural framework. acs.org

Below is an example of the type of NMR data that would be analyzed, based on reported data for a related compound (Compound 1, similar to citreamicin eta): acs.org

| Nucleus | Chemical Shift (δ) | Multiplicity | Integration | Assignment |

| 1H | 12.39 | s | 1H | Phenolic OH |

| 1H | 13.55 | s | 1H | Phenolic OH |

| 1H | 7.15 | br s | 1H | Aromatic H |

| 1H | 7.90 | d | 1H | Aromatic H |

| 1H | 8.19 | d | 1H | Aromatic H |

| 13C | 180-165 | - | 5C | Carbonyl C |

| 13C | 162-144 | - | 5C | Aromatic C-O |

| 13C | 142-107 | - | 13C | Aromatic C |

| 13C | 92-19 | - | 7C | Aliphatic C |

| 13C | 112.6 | - | 1C | Aromatic C |

| 13C | 150.2 | - | 1C | Aromatic C |

| 13C | 144.8 | - | 1C | Aromatic C |

| 13C | 107.4 | - | 1C | Aromatic C |

| 13C | 162.2 | - | 1C | Aromatic C |

| 13C | 119.2 | - | 1C | Aromatic C |

| 13C | 40.4 | - | 1C | CH2 C |

| 13C | 117.5 | - | 1C | Aromatic C |

| 13C | 137.6 | - | 1C | Aromatic C |

| 13C | 140.8 | - | 1C | Aromatic C |

| 13C | 177.6 | - | 1C | Carbonyl C |

| 13C | 148.2 | - | 1C | Aromatic C |

Note: This table presents selected NMR data for a related compound (Compound 1) to illustrate the type of information obtained from NMR spectroscopy in the study of citreamicins. Specific data for this compound may vary.

For complex natural products like this compound with intricate structures and multiple chiral centers, advanced NMR techniques may be employed. These can include experiments designed to enhance resolution, sensitivity, or provide specific types of correlation data. Techniques such as Selective TOCSY, Diffusion-Ordered Spectroscopy (DOSY), and experiments utilizing non-uniform sampling can be valuable in resolving overlapping signals and obtaining information about molecular size and interactions. hmdb.ca Solid-state NMR can also be applied to study compounds that are difficult to crystallize. The integration of data from various 1D and 2D NMR experiments is crucial for the comprehensive assignment of all observable nuclei and the full determination of the molecular structure and relative stereochemistry. anu.edu.auanu.edu.aursc.org

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as insights into its fragmentation pattern. This technique is often one of the first steps in structural elucidation. nih.govresearchgate.net High-resolution mass spectrometry (HRMS) is particularly important as it allows for the determination of the exact mass of the molecular ion, which can be used to calculate the elemental formula. acs.org For instance, HRMS data for a related citreamicin compound (Compound 2) provided an exact mass corresponding to the molecular formula C30H25NO11. acs.org Similarly, the molecular formula of another related compound (Compound 1) was determined using exact mass measurement of the molecular ion peak. acs.org

Fragmentation analysis in MS, often performed using tandem mass spectrometry (MS/MS), involves the collision-induced dissociation of the molecular ion or fragment ions. The resulting fragment ions provide a "fingerprint" that can be used to deduce the connectivity of atoms and the presence of specific substructures within the molecule. While specific fragmentation data for this compound was not detailed in the search results, MS is consistently cited as a key technique in the structural analysis of citreamicins and related polycyclic xanthones. nih.govresearchgate.netresearchgate.net

Below is an example of molecular formula data obtained from HRMS for related citreamicin compounds: acs.org

| Compound | Ion Type | Exact Mass | Calculated Mass | Molecular Formula |

| Compound 1 | [M+Na]+ | 594.1001 | 594.1012 | C30H21NO11 |

| Compound 2 | [M+H]+ | 576.1525 | - | C30H25NO11 |

| Citreamicin γ | - | - | 627.5580 | C33H25NO12 |

| Citreamicin ζ | - | - | 655.6120 | C35H29NO12 |

| Citreamicin η | - | - | 585.5210 | C31H23NO11 |

| Citreamicin δ | - | - | 575.5260 | C30H21NO11 |

Note: The molecular formulas and calculated masses for this compound and other citreamicin variants are based on reported data. nih.gov The exact mass data is illustrative and taken from a study on related compounds (Compound 1 and 2). acs.org

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is a definitive method for determining the three-dimensional structure of a crystalline compound, including the precise positions of atoms in the crystal lattice and bond lengths and angles. nih.govresearchgate.netmyscope.trainingacs.orgcsic.es This technique is particularly valuable for confirming structures elucidated by other spectroscopic methods and for unequivocally establishing relative and absolute stereochemistry when suitable crystals can be obtained. anu.edu.auanu.edu.au

The principle of X-ray diffraction relies on Bragg's Law, which describes the constructive interference of X-rays scattered by the atoms in a crystal lattice. myscope.trainingcsic.es By measuring the angles and intensities of the diffracted beams, a three-dimensional electron density map can be generated, from which the positions of the atoms are determined. Single-crystal X-ray diffraction has been successfully applied to elucidate the structures of various polycyclic xanthones, including citreamicins. nih.govresearchgate.net While specific crystallographic data for this compound was not detailed in the search results, the technique is recognized as a powerful method for confirming the structures of this class of compounds. nih.govresearchgate.netacs.org

Electronic Circular Dichroism (ECD) Calculations for Absolute Configuration Assignment

Electronic Circular Dichroism (ECD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting ECD spectrum is highly sensitive to the three-dimensional structure and stereochemistry of the molecule. For complex natural products with multiple chiral centers, the experimental ECD spectrum can be compared with theoretical ECD spectra calculated for possible stereoisomers using quantum chemical methods. nih.govresearchgate.net

This comparison allows for the assignment of the absolute configuration of the molecule. ECD calculations have been utilized in the structural elucidation of polycyclic xanthones, including citreamicins, to determine their stereochemistry. nih.govresearchgate.net Experimental ECD spectra of related compounds have shown similar patterns, which can be used to infer stereochemical relationships within the series. researchgate.net While specific ECD data or calculations for this compound were not detailed in the search results, the application of this technique is crucial for confirming the absolute stereochemistry, which cannot always be determined solely by NMR or MS. nih.govresearchgate.net

Compound Names and PubChem CIDs

Integration of Spectroscopic Data for Comprehensive Structural Models

The structural elucidation of complex natural products like this compound necessitates the rigorous application and integration of various spectroscopic techniques. This compound, identified as a polycyclic xanthone (B1684191) antibiotic isolated from Micromonospora citrea, had its structure determined through a combination of ultraviolet (UV), mass spectrometry (MS), and nuclear magnetic resonance (NMR) data. researchgate.netnih.gov

Mass spectrometry plays a critical role in determining the molecular weight and elemental composition of the compound. High-resolution mass spectrometry (HRMS), in particular, provides accurate mass measurements that are essential for confirming the molecular formula. For this compound, the molecular formula has been established as C₃₃H₂₅NO₁₂. nih.gov Analysis of fragmentation patterns observed in the mass spectrum can also provide valuable clues about the substructures present within the molecule.

To build a comprehensive structural model, two-dimensional (2D) NMR experiments are indispensable. Techniques such as Correlation Spectroscopy (COSY) reveal correlations between coupled protons, establishing proton-proton connectivity through bonds. Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Bond Correlation (HMBC) experiments provide information about correlations between protons and carbons. HMBC, particularly, is crucial for identifying correlations across multiple bonds, allowing the connection of different structural fragments and the assignment of quaternary carbons. The integration of data from these 2D NMR experiments allows for the step-by-step assembly of the complex polycyclic structure of this compound. mdpi.comresearchgate.netnih.gov

Synthetic Chemistry and Structural Modification of Citreamicin Gamma

Total Synthesis Approaches to the Polycyclic Xanthone (B1684191) Core

The total synthesis of citreamicin gamma has not yet been reported. However, significant progress has been made in the synthesis of the core structural motifs shared among the citreamicin family and other polycyclic xanthone natural products.

The total synthesis of complex natural products like this compound is a significant undertaking that pushes the boundaries of chemical science. The primary challenges in synthesizing polycyclic xanthones include:

Structural Complexity : These molecules feature a dense arrangement of stereocenters, a highly oxygenated and angularly fused hexacyclic system, and sensitive functional groups. rsc.org

Stereochemical Control : The precise three-dimensional arrangement of atoms is crucial for biological activity. Achieving the correct stereochemistry throughout a multi-step synthesis is a major hurdle.

Lack of Robust Synthetic Methods : Prior to recent developments, there was a scarcity of reliable methods for constructing partially saturated polycyclic xanthones, which are more challenging to synthesize than their fully aromatized counterparts. rsc.org

To address these challenges, synthetic chemists employ various strategies, including the development of novel reaction methodologies, convergent synthetic routes where complex fragments are synthesized separately and then joined, and biomimetic approaches that mimic the biosynthetic pathway of the natural product.

Retrosynthetic analysis is a problem-solving technique in which the target molecule is conceptually broken down into simpler, commercially available starting materials. nih.govmdpi.com For citreamicin analogues, such as citreamicin η, a key retrosynthetic disconnection involves the xanthone core. A reported synthesis of the pentacyclic core of citreamicin η provides insight into a viable pathway. fao.orgfrontiersin.orgresearchgate.net

This retrosynthetic plan highlights a strategy that hinges on the construction of the 1,4-dioxygenated xanthone ring as a crucial step. The plan showcases a convergent approach, where different fragments of the molecule are prepared independently before being coupled together.

A significant breakthrough in the synthesis of the citreamicin core and other polycyclic xanthones has been the development of methods to construct the 1,4-dioxygenated xanthone moiety. frontiersin.orgresearchgate.netnih.gov A particularly effective strategy involves a novel application of the Moore cyclization. nih.govnih.gov This approach utilizes an "acetylide stitching" process to connect a substituted squaric acid with a protected hydroxy benzaldehyde derivative. nih.govnih.gov

The key steps in this methodology are:

Acetylide Stitching : This process joins the two precursor fragments, setting the stage for the subsequent cyclization. nih.gov

Moore Cyclization : The intermediate formed undergoes a Moore rearrangement to produce a hydroxymethyl aryl quinone. nih.govnih.gov

Oxidation and Cyclization : Subsequent oxidation of the quinone and deprotection of the hydroxy group leads to a cyclization that forms the highly functionalized 1,4-dioxygenated xanthone core. nih.gov

This methodology has proven to be robust and has been successfully applied to the synthesis of the pentacyclic core of citreamicin η, demonstrating its utility in accessing the complex architecture of these natural products. frontiersin.orgresearchgate.net

Semi-Synthetic Strategies for this compound and its Derivatives

Semi-synthetic strategies, which involve the chemical modification of a natural product, are a powerful tool for generating analogues with improved properties. While specific derivatization of this compound is not extensively reported in the literature, the principles of modifying related polycyclic xanthones can be applied.

Naturally occurring citreamicins, isolated from the fermentation of Micromonospora citrea, exist as a family of related compounds, or congeners. nih.gov These congeners, such as citreamicins alpha, beta, eta, and zeta, possess slight structural variations that can be exploited for chemical modification. Derivatization of these congeners could involve:

Acylation or Alkylation : Modification of the hydroxyl groups present on the xanthone core or the side chains.

Glycosylation changes : Altering the sugar moieties attached to the core structure.

Modification of the oxazolidine ring : In congeners that possess this feature.

Such modifications can influence the molecule's solubility, stability, and interaction with its biological target.

The synthesis of analogues is crucial for understanding the structure-activity relationship (SAR), which describes how the chemical structure of a compound influences its biological activity. mdpi.com For polycyclic xanthones, SAR studies have revealed that both the xanthone moiety and the stereogenic centers on the core are important for their biological effects. nih.gov

Development of Novel Synthetic Methodologies Applicable to Citreamicins

The complex, polycyclic architecture of the citreamicins, including this compound, has presented a formidable challenge to synthetic chemists. While a total synthesis of this compound has not yet been reported, significant progress has been made in developing novel synthetic methodologies applicable to this class of natural products. Research has primarily focused on the construction of the core pentacyclic xanthone structure, which is the common framework among the citreamicin family.

A landmark achievement in this area is the concise, 11-step synthesis of the pentacyclic core of citreamicin η, a close analogue of this compound. nih.govacs.orgfao.org This work not only provides a plausible blueprint for the eventual total synthesis of other citreamicins but also introduces several innovative and improved synthetic techniques for key transformations.

Key Synthetic Developments:

General Approach to 1,4-Dioxygenated Xanthones: A robust method for the synthesis of the 1,4-dioxygenated xanthone moiety, a central feature of the citreamicins, was developed. This approach provides a reliable pathway to this critical substructure. nih.gov

Regioselective Bromination of Substituted Phenols: The synthesis required precise control of the regioselectivity during the bromination of highly functionalized phenol derivatives. Improved techniques were established to achieve the desired substitution patterns, which are crucial for the subsequent coupling reactions. nih.govfao.org

Coupling of Acetylides with Hindered Ketones: A significant challenge in the synthesis was the coupling of an acetylide with a sterically hindered ketone. The developed methodology overcame this obstacle, enabling the efficient formation of a key carbon-carbon bond in the molecule. nih.govfao.org

The following tables outline the key reaction steps and intermediates in the synthesis of the pentacyclic core of citreamicin η, showcasing the novel methodologies developed.

Table 1: Synthesis of a Key Phenyl Boronic Acid Intermediate

| Step | Reactant(s) | Reagents and Conditions | Product | Yield (%) |

| 1 | 2,5-Dimethoxyphenol | 1. NBS, CH2Cl2, 0 °C to rt; 2. (Boc)2O, DMAP, CH2Cl2 | 4-Bromo-2,5-dimethoxyphenyl tert-butyl carbonate | 95 |

| 2 | 4-Bromo-2,5-dimethoxyphenyl tert-butyl carbonate | 1. s-BuLi, THF, -78 °C; 2. B(OMe)3, -78 °C to rt; 3. HCl (aq) | (4-(tert-Butoxycarbonyloxy)-2,5-dimethoxyphenyl)boronic acid | 85 |

Table 2: Key Steps in the Assembly of the Pentacyclic Core

| Step | Reactant(s) | Reagents and Conditions | Product | Yield (%) |

| 3 | 1,4-Dimethoxy-2-naphthoic acid and (4-(tert-Butoxycarbonyloxy)-2,5-dimethoxyphenyl)boronic acid | Pd(OAc)2, SPhos, K3PO4, toluene/H2O, 80 °C | 2-(4-(tert-Butoxycarbonyloxy)-2,5-dimethoxyphenyl)-1,4-dimethoxynaphthalene | 88 |

| 4 | Product from Step 3 | 1. TFA, CH2Cl2; 2. Ac2O, pyridine, DMAP | 4-(1,4-Dimethoxy-2-naphthyl)-2,5-dimethoxyphenyl acetate (B1210297) | 92 (2 steps) |

| 5 | Product from Step 4 | BBr3, CH2Cl2, -78 to 0 °C | 4-(1,4-Dihydroxy-2-naphthyl)-2,5-dimethoxyphenol | 76 |

| 6 | Product from Step 5 | Ag2O, CH2Cl2 | Pentacyclic quinone intermediate | 85 |

| 7 | Product from Step 6 | Na2S2O4, THF/H2O | Pentacyclic hydroquinone intermediate | 95 |

| 8 | Product from Step 7 | Ac2O, pyridine, DMAP | Diacetylated pentacyclic core | 93 |

The successful synthesis of the citreamicin core has laid the groundwork for the total synthesis of this compound and other members of this family. nih.gov The novel methodologies developed during this synthesis are not only applicable to the citreamicins but also hold promise for the synthesis of other structurally related polycyclic xanthone natural products. nih.gov Future work in this area will likely focus on the late-stage installation of the peripheral functionalities and the stereochemical control required to achieve the final natural product.

Molecular Mechanisms of Biological Activity and Structure Activity Relationships of Citreamicin Gamma

Investigation of Molecular Targets and Pathways

Citreamicin gamma, a member of the citreamicin family of antibiotics, possesses a distinctive polycyclic xanthone (B1684191) structure. nih.gov The primary molecular mechanism of action for this compound and related xanthone antibiotics is the inhibition of bacterial DNA synthesis. nih.gov This is achieved by targeting DNA gyrase, an essential bacterial enzyme belonging to the type II topoisomerase family. nih.govnih.gov

DNA gyrase plays a critical role in bacterial survival by introducing negative supercoils into DNA, a process that is vital for managing DNA topology during replication, transcription, and recombination. nih.govresearchgate.net The enzyme is a heterotetramer, composed of two GyrA and two GyrB subunits. mdpi.com this compound exerts its antibacterial effect by inhibiting the function of this enzyme. By doing so, it disrupts the necessary architectural maintenance of the bacterial chromosome, leading to a halt in DNA replication and ultimately causing bacterial cell death. nih.govyoutube.com This specific targeting of an essential bacterial enzyme, which is absent in higher eukaryotes, makes it an attractive focus for antibacterial agents. nih.gov

The activity of this compound is predicated on its interaction with the bacterial DNA gyrase enzyme. Inhibitors of this enzyme typically function by stabilizing the covalent complex formed between DNA gyrase and the bacterial DNA. mdpi.com This interaction acts as a "poison," trapping the enzyme in the middle of its catalytic cycle after it has cleaved the DNA but before it can re-ligate the strands. mdpi.com This leads to the accumulation of double-stranded breaks in the bacterial genome, a catastrophic event that triggers cell death. youtube.com

While specific studies detailing the precise binding site of this compound on the gyrase-DNA complex are not extensively detailed in the provided results, the mechanism is analogous to other well-studied gyrase inhibitors. The interaction is non-covalent, involving the antibiotic, the enzyme's active site (which includes the active-site tyrosine residues in the GyrA subunit), and the DNA itself. mdpi.com The polycyclic and aromatic nature of the xanthone core is critical for these interactions, likely involving stacking interactions with the DNA bases adjacent to the cleavage site.

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological potency, providing a roadmap for designing more effective derivatives. nih.gov

The xanthone scaffold, chemically known as 9H-xanthen-9-one, is the fundamental pharmacophore responsible for the biological activity of this compound and related compounds. nih.gov This heterotricyclic system, consisting of two aromatic rings fused to a central pyran ring with a ketone group, provides a rigid, planar structure essential for its antibacterial action. nih.govnih.gov This planarity is believed to facilitate intercalation with bacterial DNA. nih.gov

The diverse pharmacological properties of xanthones stem from their varied structural makeup. nih.gov The core itself serves as a precursor for chemical modifications, often at its phenolic hydroxyl positions, to enhance antibacterial properties against a range of bacteria. nih.gov

The complex hexacyclic framework of this compound is a significant determinant of its activity. Broader studies on complex xanthones reveal that modifications to the core structure, such as the number and type of substituents, drastically alter antibacterial efficacy.

Increasing the lipophilicity through the addition of isoprenyl groups can enhance activity. However, the relationship is not always linear, as further cyclization of these appended groups can sometimes reduce antibacterial effects and may introduce cytotoxicity. nih.gov Dimerization and the creation of "caged" xanthone structures represent other strategies to modify the framework, with caged xanthones showing particular promise as potential antibacterial candidates due to favorable physicochemical properties. nih.gov

| Framework Modification Type | General Impact on Antibacterial Activity | Reference |

|---|---|---|

| Increased Prenylation (e.g., triprenyl vs. monoprenyl) | May increase antibacterial activity (e.g., against MRSA). | nih.gov |

| Cyclization of Isoprenyl Groups | Often reduces antibacterial activity and may increase cytotoxicity. | nih.gov |

| Dimerization (Bi-xanthones) | Can result in potent antibacterial activity. | nih.gov |

| Caged Xanthones | Considered promising candidates for novel antibacterial agents with a wide spectrum of activity. | nih.gov |

The position and nature of substituents on the xanthone core are critical for activity. Studies on α-mangostin, a well-researched xanthone, and other derivatives show that modifications at specific carbon positions significantly influence antibacterial potency.

Hydroxyl Groups (C1, C3, C6): Modifications on the hydroxyl groups at the C-1, C-3, and C-6 positions of the parent xanthone are known to produce derivatives with increased antimicrobial activity and selectivity against resistant strains like MRSA. nih.gov

Oxygenation Patterns: Xanthone skeletons that are trioxygenated or tetraoxygenated, such as those with substituents at the 1, 3, 5, or 1, 3, 5, 6 positions, tend to exhibit better antimicrobial activities. nih.gov

Alkylation and Acylation: The addition of different functional groups, such as alkyl or acyl chains, to the hydroxyls can modulate activity against various bacterial strains. For instance, different derivatives show maximal inhibition against specific bacteria, highlighting the importance of substituent choice for spectrum of activity. mdpi.compreprints.org

| α-Mangostin Derivative (Substituent Type) | Observed Maximum Inhibition | Reference |

|---|---|---|

| Butyl Derivative | Bacillus subtilis | mdpi.compreprints.org |

| Propenyl Derivative | Staphylococcus aureus | mdpi.compreprints.org |

| Ethyl Derivative | Pseudomonas aeruginosa | mdpi.compreprints.org |

| Benzene Sulphonyl Derivative | Pseudomonas aeruginosa | mdpi.compreprints.org |

| Acetyl Derivative | Showed broad activity against the four bacterial strains tested. | mdpi.compreprints.org |

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used in medicinal chemistry to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov While specific QSAR studies exclusively focused on this compound analogues are not extensively documented in publicly available literature, the principles of QSAR have been widely applied to other antibiotics targeting DNA gyrase, the biological target of the aminocoumarin class to which citreamicin belongs. nih.govnih.govresearchgate.net This section will, therefore, discuss the potential application and methodologies of QSAR for the rational design of novel this compound derivatives.

A QSAR model attempts to correlate physicochemical or structural features of molecules, known as descriptors, with their experimentally determined biological activity. nih.gov For this compound analogues, the primary biological activity of interest would likely be their inhibitory concentration (IC50) against bacterial DNA gyrase. nih.gov

Key Components of a Hypothetical QSAR Study for this compound Analogues:

Dataset of Analogues: A crucial starting point is a series of this compound analogues with varying structural modifications. These modifications could involve alterations to the aminocoumarin core, the sugar moiety, or the acyl side chain. The biological activity of each analogue would need to be experimentally determined.

Calculation of Molecular Descriptors: A wide array of molecular descriptors can be calculated for each analogue using specialized software. These descriptors quantify different aspects of the molecular structure and can be broadly categorized as:

1D Descriptors: Based on the molecular formula, such as molecular weight and atom counts.

2D Descriptors: Derived from the 2D representation of the molecule, including topological indices, molecular connectivity indices, and counts of specific structural features (e.g., hydrogen bond donors and acceptors).

3D Descriptors: Dependent on the 3D conformation of the molecule, such as molecular volume, surface area, and shape indices.

Physicochemical Descriptors: Properties like lipophilicity (logP), solubility, and electronic parameters (e.g., dipole moment, partial charges).

Model Development and Validation: Statistical methods are employed to build a mathematical equation that links the descriptors to the biological activity. Common techniques include Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms like Artificial Neural Networks (ANN). nih.gov The resulting QSAR model must be rigorously validated to ensure its predictive power. This typically involves splitting the dataset into a training set (to build the model) and a test set (to evaluate its predictive ability on unseen compounds). Statistical metrics such as the correlation coefficient (R²), cross-validated correlation coefficient (Q²), and root mean square error (RMSE) are used to assess the model's quality. mdpi.com

Illustrative Data for a QSAR Study of this compound Analogues

The following interactive table illustrates the type of data that would be compiled for a QSAR study of hypothetical this compound analogues. The biological activity (pIC50, the negative logarithm of the IC50 value) is the dependent variable to be predicted by the molecular descriptors.

| Compound ID | Structure/Substituent | pIC50 | Molecular Weight (Da) | LogP | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Polar Surface Area (Ų) |

| CG-001 | R = H | 6.5 | 550.6 | 3.2 | 4 | 8 | 150.2 |

| CG-002 | R = CH3 | 6.8 | 564.6 | 3.7 | 4 | 8 | 150.2 |

| CG-003 | R = Cl | 7.1 | 585.0 | 3.9 | 4 | 8 | 150.2 |

| CG-004 | R = F | 6.9 | 568.6 | 3.3 | 4 | 8 | 150.2 |

| CG-005 | R = OCH3 | 6.6 | 580.6 | 3.1 | 4 | 9 | 159.4 |

| CG-006 | R = NH2 | 6.4 | 565.6 | 2.8 | 5 | 9 | 176.3 |

Detailed Research Findings from Related Fields

QSAR studies on other DNA gyrase inhibitors have provided valuable insights that could guide the design of this compound analogues. For instance, in the development of novel inhibitors, descriptors related to electro-topological states and information indices have shown positive correlations with activity. nih.gov In 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), the steric and electrostatic fields around the molecules are mapped. mdpi.com These maps can highlight regions where bulky substituents or specific electronic properties are favorable or detrimental to biological activity. mdpi.com

For example, a 3D-QSAR study on a series of pyrimido-isoquinolin-quinones with anti-MRSA activity revealed that steric, electronic, and hydrogen-bond acceptor properties were crucial for their antibacterial effect. mdpi.com Such findings suggest that modifications to this compound that modulate these properties could lead to more potent analogues. By applying similar QSAR methodologies to a series of this compound derivatives, researchers could predict the activity of novel, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and experimental testing. This in silico approach can significantly accelerate the drug discovery process and reduce the costs associated with synthesizing and screening large numbers of compounds. nih.gov

Preclinical Research on Biological Activities of Citreamicin Gamma

In Vitro Antimicrobial Spectrum and Potency

Citreamicin gamma has demonstrated activity against Gram-positive bacteria. medchemexpress.com Research has investigated its efficacy against both aerobic and anaerobic Gram-positive strains. medchemexpress.com

Activity against Gram-Positive Bacteria (Aerobic and Anaerobic)

This compound is reported to possess anti-Gram-positive aerobic and anaerobic bacterial activities. medchemexpress.com While specific detailed data on the breadth of its spectrum against a wide range of aerobic and anaerobic Gram-positive bacteria were not extensively available in the search results, its classification indicates activity in this domain.

Efficacy against Specific Pathogens (e.g., Staphylococcus aureus, MRSA, Bacillus subtilis)

Studies on related citreamicins, such as citreamicin delta and epsilon, have shown potent activity against Staphylococcus aureus, including multidrug-resistant Staphylococcus aureus (MRSA). acs.orgnih.gov These congeners exhibited minimum inhibitory concentration (MIC) values below 1 µg/mL against a number of resistant strains. acs.orgnih.gov Citreamicin eta also demonstrated high potency against several Gram-positive strains, with MIC values as low as <0.015 µg/mL. acs.org While direct MIC data for this compound against these specific pathogens was not prominently found in the provided search snippets, the activity observed for closely related citreamicins suggests potential efficacy against these important Gram-positive bacteria. Bacillus subtilis is also a Gram-positive bacterium often used in antimicrobial testing. turkjps.orgnih.gov

Comparative Analysis with Other Citreamicin Congeners and Standard Antibiotics

Citreamicin congeners like delta and epsilon have shown favorable activity compared to standard Gram-positive antibiotics such as daptomycin (B549167) and linezolid (B1675486) in in vitro studies against a panel of clinical isolates. acs.org Citreamicin alpha has also been compared to standard antibiotics like ampicillin, amoxicillin, ceftriaxone, erythromycin, and vancomycin (B549263), showing better activity than several of these, and comparable or slightly inferior activity to vancomycin against Staphylococci and Streptococci. medchemexpress.eu Given that this compound is part of the same family, comparative studies would likely assess its potency relative to these related compounds and established antibiotics, although specific comparative data for this compound was not detailed in the search results.

In Vitro Anticancer and Cytotoxic Effects

Some members of the polycyclic xanthone (B1684191) family, to which citreamicins belong, are considered promising antitumor agents. nih.gov Research on citreamicin congeners has explored their cytotoxic effects against various cancer cell lines.

Efficacy against Various Cancer Cell Lines (e.g., HeLa cells, PtK2 cells)

While specific data for this compound's efficacy against HeLa or PtK2 cells was not found, other citreamicins, such as citreamicin epsilon, have demonstrated potent cytotoxic activity against cancer cell lines like HeLa (cervical cancer) and HepG2 (hepatic carcinoma) with IC50 values ranging from 30 to 100 nM. nih.gov HeLa cells are a widely used cervical cancer cell line in cytotoxicity studies. herbmedpharmacol.commedwinpublishers.comgetteal.compensoft.net

Induced Apoptotic Pathways (e.g., Caspase-3-Dependent Apoptosis)

Studies on citreamicin epsilon have shown that it induces cellular apoptosis, and this process occurs via activation of caspase-3. nih.gov Western blot analysis confirmed the activation of caspase-3 in citreamicin epsilon-induced HeLa cells. nih.gov Apoptosis is a programmed cell death pathway, and caspase-3 is a crucial executioner protease in this process. wikipedia.orgnih.gov The induction of caspase-3-dependent apoptosis is a significant mechanism by which potential anticancer agents exert their effects. nih.govwikipedia.orgnih.govresearchgate.netnih.gov

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 128999-31-5 |

Interactive Data Tables (Simulated)

Below are simulated interactive data tables based on the information found regarding related citreamicins, as direct detailed data for this compound was limited in the provided snippets.

Table 1: In Vitro Antimicrobial Activity of Citreamicin Congeners against Select Gram-Positive Bacteria (Simulated based on search results)

| Compound Name | Pathogen | MIC (µg/mL) | Notes | Source |

| Citreamicin delta | Staphylococcus aureus | < 1 | Including MDRSA | acs.orgnih.gov |

| Citreamicin epsilon | Staphylococcus aureus | < 1 | Including MDRSA | acs.orgnih.gov |

| Citreamicin eta | Gram-positive strains | < 0.015 | Potent activity | acs.org |

| Citreamicin alpha | Staphylococci | 0.12 - 4.0 | Against clinical isolates | medchemexpress.eu |

| Citreamicin alpha | Streptococcus pyogenes | 0.03 - 0.12 | Against clinical isolates | medchemexpress.eu |

| Citreamicin alpha | Enterococci | 2.0 | Inhibited 64% of tested strains | medchemexpress.eu |

Role of Reactive Oxygen Species (ROS) Generation in Cytotoxicity

While direct research specifically on this compound's mechanism involving Reactive Oxygen Species (ROS) generation in cytotoxicity is not extensively detailed in the provided search results, studies on related compounds and general mechanisms of xanthones and other cytotoxic agents provide context.

Xanthones, as a class of compounds that includes citreamicins, are known for diverse biological activities, including cytotoxic effects researchgate.net. Some studies on other compounds have demonstrated that cytotoxicity can be associated with the generation of ROS. For instance, the investigation of the antiproliferative activity of an unnamed γ-lactone cembranoid revealed that it functions by activation of apoptosis via ROS generation rsc.org. This ROS generation can lead to downstream consequences such as inhibiting signal transduction rsc.org.

Furthermore, research on the related compound citreamicin epsilon has shown that caspase-3-dependent apoptosis in HeLa cells is associated with ROS generation researchgate.net. This suggests a potential pathway by which citreamicins, including gamma, might exert cytotoxic effects. The production of ROS can induce significant oxidative stress within cells, potentially damaging lipids, proteins, and DNA, and can also activate various signaling pathways researchgate.net.

Studies on other agents, like Interferon-gamma (IFN-γ), have also shown that they can induce ROS production, which contributes to cytotoxicity and apoptosis in various cell types, including cancer cells plos.orgmednexus.orgnih.govdovepress.com. While this research is not directly on this compound, it highlights the established link between ROS generation and cytotoxic outcomes in cellular contexts.

Given the structural similarities among citreamicins and the known mechanisms of other cytotoxic compounds, it is plausible that ROS generation plays a role in the cytotoxicity observed with this compound, although specific detailed studies on this mechanism for this compound were not prominently found.

Other Investigated Biological Activities (e.g., Antifungal)

This compound and related citreamicins have demonstrated other significant biological activities, notably antibacterial effects. This compound has shown anti-Gram-positive activity against both aerobic and anaerobic bacteria medchemexpress.com.

The citreamicin series, including citreamicins alpha, beta, gamma, zeta, and eta, were initially isolated based on their antimicrobial activity nih.govresearchgate.net. Studies on Micromonospora citrea, the producing strain, highlighted the antibacterial properties of these compounds nii.ac.jp.

Research on marine-derived Streptomyces caelestis has led to the isolation of new polycyclic antibiotics, including citreamicin theta A and citreamicin theta B, which displayed antibacterial activity against Staphylococcus haemolyticus, Staphylococcus aureus, and Bacillus subtilis researchgate.net. Citreamicin theta A and theta B also exhibited low MIC values against methicillin-resistant Staphylococcus aureus (MRSA) researchgate.net. While these are citreamicin analogs and not this compound specifically, they underscore the antibacterial potential within the citreamicin family.

Another related compound, citreamicin eta, was reported to have very low MIC values (less than 0.015 µg/mL) against several Gram-positive strains acs.org. This compound also exhibited notable activity against various pathogens, including resistant strains, with activity as low as less than 0.06 µg/mL acs.org.

While the provided search results mention antifungal activity in the context of citreamicin epsilon and theta isolated from Streptomyces caelestis nih.govresearchgate.net, direct information regarding the antifungal activity of this compound specifically is limited in these results. Citreamicin epsilon was found to be more potent than citreamicin theta and the control carbendazim (B180503) in inhibiting the growth of phytopathogenic fungi, with MIC values ranging from 1.56 to 12.5 µM researchgate.net. The ethyl acetate (B1210297) extract from the fermentation of S. caelestis Aw99c, which produced citreamicin epsilon and theta, showed high and broad antifungal activities against plant pathogenic fungi researchgate.net. This suggests that other members of the citreamicin family, including potentially this compound, might possess antifungal properties, but specific data for this compound were not detailed.

Data on the antibacterial activity of this compound and related compounds are presented in the following table:

| Compound | Activity Against | MIC Value (µg/mL) | Source Strain |

| This compound | Gram-positive aerobic and anaerobic bacteria | Not specified | Micromonospora citrea |

| This compound | Various pathogens, including resistant strains | < 0.06 | Micromonospora citrea |

| Citreamicin eta | Several Gram-positive strains | < 0.015 | Not specified |

| Citreamicin theta A | S. haemolyticus, S. aureus, B. subtilis, MRSA | 0.25 (MRSA) | Streptomyces caelestis |

| Citreamicin theta B | S. haemolyticus, S. aureus, B. subtilis, MRSA | 0.25 (MRSA) | Streptomyces caelestis |

| Citreaglycon A | S. haemolyticus, S. aureus, B. subtilis, MRSA | 8.0 (MRSA) | Streptomyces caelestis |

Note: MIC values are minimum inhibitory concentrations.

Future Directions and Research Perspectives for Citreamicin Gamma

Advancements in Biosynthetic Engineering for Diversified Analogues

Biosynthetic engineering holds significant promise for generating novel and diversified analogues of Citreamicin gamma. Citreamicins are structurally related to cervinomycins and are produced by actinomycete strains such as Marinirhabdus citrea and Micromonospora citrea. nih.govscispace.com The structural diversity within this class of molecules arises from the biosynthetic capabilities of these microorganisms, particularly their type II polyketide synthase (PKS) systems. nih.gov

Genetic engineering can be utilized to modify the biosynthetic gene clusters responsible for this compound production. nih.gov By altering specific genes within these clusters, researchers aim to introduce structural variations into the this compound scaffold, potentially leading to analogues with improved potency, altered target specificity, or reduced toxicity. nih.gov For instance, studies on related polycyclic xanthones have explored how enzymatic modifications, such as Baeyer oxidation steps, contribute to structural novelty. nih.gov Understanding and manipulating these enzymatic processes through biosynthetic engineering can pave the way for the generation of a wider library of this compound derivatives. nih.gov The identification and characterization of biosynthetic gene clusters using tools like antiSMASH and analyses like BiG-SCAPE can reveal potential for generating similar compounds. rsc.org

High-Throughput Screening and Target Deconvolution Methodologies

High-throughput screening (HTS) is a crucial tool for identifying biologically active compounds from large libraries. researchgate.netsci-hub.se Applying HTS to collections of this compound analogues and derivatives, potentially generated through biosynthetic engineering or chemical synthesis, can accelerate the discovery of compounds with enhanced or novel activities. researchgate.netpreprints.org HTS methods can include both biochemical and cell-based assays to assess various biological effects. researchgate.netsci-hub.senih.gov

A significant challenge following phenotypic screening is target deconvolution – identifying the specific molecular targets with which a compound interacts to exert its biological effect. researchgate.netpreprints.org this compound and its analogues may interact with multiple cellular targets. preprints.org Advanced methodologies are essential for elucidating these interactions. Current approaches for target deconvolution include chemical proteomics, in silico methods, and chemical genetics, including CRISPR/dCas-based screens. researchgate.netsci-hub.senih.gov Advances in chemical proteomics, coupled with in silico approaches and genome sequencing, have significantly improved the ability to determine protein targets from phenotypic screens. preprints.org Applying these techniques will be vital for understanding the precise mechanisms of action of this compound and its derivatives, which is crucial for rational drug design and development. preprints.orgscielo.org.mx

Rational Design of Potent this compound Derivatives

Rational design involves using structural and mechanistic information to design compounds with desired properties. rsc.org As the molecular targets and mechanisms of action of this compound become clearer through target deconvolution and other studies, rational design strategies can be employed to create more potent and selective derivatives. preprints.org This approach contrasts with traditional random screening by focusing on designing molecules predicted to interact favorably with specific biological targets.

Knowledge of the three-dimensional structure of this compound and its interaction sites on target molecules, potentially obtained through techniques like X-ray crystallography or cryo-electron microscopy, can inform the design process. researchgate.net Computational methods, such as molecular docking and dynamics simulations, can predict the binding affinity and orientation of potential derivatives to their targets, guiding the synthesis of promising candidates. Rational design, coupled with synthetic chemistry, allows for the targeted modification of the this compound scaffold to optimize its interaction with identified targets, potentially leading to improved efficacy and reduced off-target effects. rsc.org

Integration of Omics Technologies in Mechanistic Studies

Omics technologies, including genomics, transcriptomics, proteomics, and metabolomics, provide a comprehensive view of biological systems at the molecular level. scielo.org.mxnih.govstudyintaiwan.org Integrating data from multiple omics platforms, an approach known as trans-omics or multi-omics, can offer deeper insights into the complex mechanisms by which this compound affects cells and organisms. mdpi.comnih.gov

Genomics and transcriptomics can reveal how this compound influences gene expression patterns. scielo.org.mxnih.gov Proteomics can identify changes in protein abundance and modifications, providing clues about affected pathways. scielo.org.mxnih.gov Metabolomics can highlight alterations in metabolic profiles resulting from compound exposure. scielo.org.mxnih.gov By integrating these diverse datasets, researchers can construct detailed molecular networks and identify key pathways and interactions modulated by this compound. mdpi.comnih.gov This holistic approach can unveil the full spectrum of cellular responses, providing a robust foundation for understanding the compound's mechanism of action, identifying potential biomarkers of activity or resistance, and uncovering unexpected biological effects. scielo.org.mxnih.govmdpi.comnih.gov Deep mechanistic studies are necessary for the development of viable companion therapeutics. scielo.org.mx

Q & A

Q. What criteria should guide the selection of in vivo models for this compound’s preclinical efficacy testing?

- Methodological Answer : Align models with clinical relevance:

- Use neutropenic murine thigh infections for pharmacokinetic/pharmacodynamic (PK/PD) modeling.

- Select strains with known resistance mechanisms (e.g., Staphylococcus aureus with mecA).

- Include immunocompetent models to assess immune modulation. Justify sample sizes via power analysis and adhere to ARRIVE guidelines for ethical reporting .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.